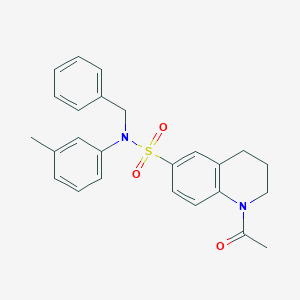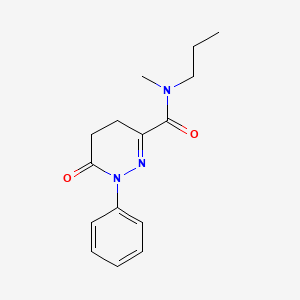![molecular formula C18H24N4O2 B7548018 N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as MN-18, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. MN-18 is a relatively new compound that was first synthesized in 2012, and since then, several studies have been conducted to investigate its properties.
Mecanismo De Acción
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide acts on the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide binds to cannabinoid receptors in the body, which leads to the activation of various signaling pathways that can modulate these processes.
Biochemical and Physiological Effects:
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which can affect mood and behavior. N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide can also modulate the activity of various enzymes and proteins involved in inflammation and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential applications. This presents an opportunity for researchers to explore new avenues of research and potentially discover new therapeutic applications for the compound. One limitation of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide is that it is a synthetic compound, which means that it may not be as effective or safe as natural compounds.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and pain management. Another area of interest is the investigation of the long-term effects of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide use and its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves several steps, including the reaction of 4-piperidone with 3-methylbutanoyl chloride to form 1-(3-methylbutanoyl)piperidin-4-ol, which is then reacted with indazole-3-carboxylic acid to yield N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has anti-tumor properties and can inhibit the growth of cancer cells. N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been studied for its potential use in pain management and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12(2)11-16(23)22-9-7-13(8-10-22)19-18(24)17-14-5-3-4-6-15(14)20-21-17/h3-6,12-13H,7-11H2,1-2H3,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNKBHWFRSBRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)



![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)


![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)
